molecular formula C12H8Cl2O5 B14250248 Oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate CAS No. 498558-85-3

Oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate

Cat. No.: B14250248
CAS No.: 498558-85-3
M. Wt: 303.09 g/mol
InChI Key: UKKVRUTXZLLVHR-UHFFFAOYSA-N
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Description

Oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate is a chemical compound with the molecular formula C11H8Cl2O4 It is known for its unique structure, which includes an oxirane (epoxide) ring and two chlorocarbonyl groups attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate typically involves the reaction of 3,5-dicarbonochloridoylbenzoic acid with oxiran-2-ylmethanol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3,5-dicarbonochloridoylbenzoic acid+oxiran-2-ylmethanoloxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate\text{3,5-dicarbonochloridoylbenzoic acid} + \text{oxiran-2-ylmethanol} \rightarrow \text{this compound} 3,5-dicarbonochloridoylbenzoic acid+oxiran-2-ylmethanol→oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate undergoes various types of chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions.

    Reduction: The chlorocarbonyl groups can be reduced to form corresponding alcohols.

    Substitution: The chlorocarbonyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide ring may yield diols, while reduction of the chlorocarbonyl groups may produce alcohols.

Scientific Research Applications

Oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving epoxides.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate involves its reactivity with various nucleophiles. The epoxide ring can be opened by nucleophilic attack, leading to the formation of new bonds and products. The chlorocarbonyl groups can also participate in reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

Similar Compounds

    Oxiran-2-ylmethyl benzoate: Similar structure but lacks the chlorocarbonyl groups.

    Tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate: Contains multiple epoxide groups and is used in similar applications.

Properties

CAS No.

498558-85-3

Molecular Formula

C12H8Cl2O5

Molecular Weight

303.09 g/mol

IUPAC Name

oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate

InChI

InChI=1S/C12H8Cl2O5/c13-10(15)6-1-7(11(14)16)3-8(2-6)12(17)19-5-9-4-18-9/h1-3,9H,4-5H2

InChI Key

UKKVRUTXZLLVHR-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC(=O)C2=CC(=CC(=C2)C(=O)Cl)C(=O)Cl

Origin of Product

United States

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